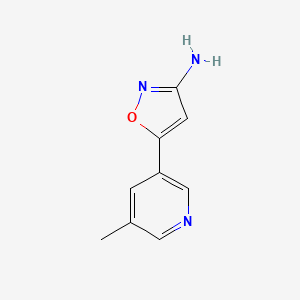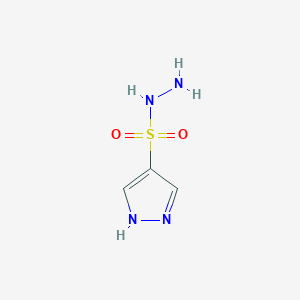
1H-pyrazole-4-sulfonohydrazide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation in Drug Development
1H-pyrazole-4-sulfonohydrazide derivatives have been extensively studied for their potential in drug development, particularly as inhibitors of cyclooxygenase-2 (COX-2). For instance, a study by Penning et al. (1997) focused on the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives as potent and selective inhibitors of COX-2, leading to the development of celecoxib (Penning et al., 1997).
Catalysis and Synthesis Techniques
Innovative methods for synthesizing pyrazoles have been developed using various catalysts. Yang et al. (2021) described a silicotungstic acid (H4SiW12O40)-catalyzed cyclization method for creating 3,4-disubstituted 1H-pyrazoles. This approach was noted for its regioselectivity and use of an earth-abundant, non-toxic catalyst (Yang et al., 2021).
Zhu et al. (2013) developed a synthesis method for highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a 1,3-sulfonyl shift (Zhu et al., 2013).
Chemical Properties and Structural Analysis
The structural characteristics and by-products of this compound derivatives have been studied. Ojala et al. (1998) investigated by-products from the preparation of acetone tosylhydrazone, including 1H-pyrazole derivatives, providing insights into their molecular structure (Ojala et al., 1998).
Dragovich et al. (2007) described a method for the regiospecific synthesis of 1H-pyrazoles containing differentiated ester moieties, demonstrating the versatility of these compounds in synthesis (Dragovich et al., 2007).
Applications in Biological Studies and Therapeutics
This compound derivatives have shown potential in biological studies and therapeutics:
Mert et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and evaluated their inhibition on human carbonic anhydrase isozymes, indicating their potential in therapeutic applications (Mert et al., 2017).
Hamada and Abdo (2015) focused on the synthesis of acetoxysulfonamide pyrazole derivatives and their antimicrobial and antioxidant activities, highlighting their bioactive potential (Hamada & Abdo, 2015).
Mecanismo De Acción
Target of Action
The primary target of 1H-pyrazole-4-sulfonohydrazide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
This compound interacts with SDH by binding to its active site . This interaction inhibits the enzymatic activity of SDH, disrupting the normal function of the enzyme . The compound’s mode of action is similar to that of thifluzamide, a known SDH inhibitor .
Biochemical Pathways
By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain . These pathways are essential for energy production within cells. Disruption of these pathways can lead to a decrease in ATP production, affecting various cellular processes .
Result of Action
The inhibition of SDH by this compound leads to a disruption in energy production within cells . This disruption can lead to cell death, making the compound effective against organisms that rely on SDH for energy production . For example, the compound has been shown to have antifungal activity against several plant pathogenic fungi .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1H-pyrazole-4-sulfonohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of succinate dehydrogenase (SDH). This enzyme is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts the normal function of these pathways, leading to a decrease in cellular respiration and energy production . Additionally, this compound has been shown to interact with other enzymes and proteins, such as those involved in fungal metabolism, making it a potential antifungal agent .
Cellular Effects
This compound has been observed to have various effects on different types of cells. In fungal cells, it disrupts the morphology of hyphae, increases cell membrane permeability, and leads to an increase in the number of mitochondria . These changes can significantly impact cellular metabolism and energy production. In mammalian cells, the compound’s inhibition of SDH can lead to alterations in cell signaling pathways, gene expression, and overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of succinate dehydrogenase, thereby inhibiting its activity . This inhibition is achieved through strong interactions with the enzyme’s active site residues, similar to those observed with other known SDH inhibitors . The compound’s ability to inhibit SDH leads to a cascade of effects, including reduced electron transport chain activity, decreased ATP production, and altered cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of SDH and persistent alterations in cellular function . These findings highlight the importance of considering the temporal aspects of the compound’s effects in experimental designs.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits SDH without causing significant toxicity . At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed . These findings suggest that careful dosage optimization is crucial for maximizing the compound’s efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its interaction with succinate dehydrogenase . By inhibiting this enzyme, the compound disrupts the TCA cycle and electron transport chain, leading to altered metabolic flux and changes in metabolite levels . These disruptions can have wide-ranging effects on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on succinate dehydrogenase . The compound’s distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where succinate dehydrogenase is located . This localization is crucial for the compound’s inhibitory activity, as it allows direct interaction with the enzyme’s active site . Additionally, any post-translational modifications or targeting signals that direct the compound to the mitochondria can further enhance its efficacy .
Propiedades
IUPAC Name |
1H-pyrazole-4-sulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c4-7-10(8,9)3-1-5-6-2-3/h1-2,7H,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHDAYNYYVITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel 1H-pyrazole-4-sulfonohydrazide derivatives exert their antifungal activity?
A: The research indicates that these compounds act by inhibiting succinate dehydrogenase (SDH) [], a key enzyme involved in fungal respiration. Specifically, they bind to the active site of SDH, preventing the conversion of succinate to fumarate. This disruption in the respiratory chain leads to a decrease in energy production, ultimately inhibiting fungal growth. For example, compound B6 demonstrated strong inhibition of SDH enzyme activity with an IC50 value of 0.28 μg/mL []. Furthermore, morphological observations showed that compound B6 damaged the mycelium, increased cell membrane permeability, and impacted the mitochondria, all of which are consistent with the disruption of cellular respiration [].
Q2: What structural features of these compounds are important for their antifungal activity?
A: While the specific structure-activity relationship (SAR) is still under investigation, the research highlights the importance of the N'-phenyl-1H-pyrazole-4-sulfonohydrazide scaffold for antifungal activity []. Modifications to this core structure, particularly substitutions on the phenyl ring, are likely to influence the potency and selectivity against different fungal species []. Further research exploring a wider range of structural modifications will provide a more detailed understanding of the SAR and facilitate the development of even more potent and selective antifungal agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


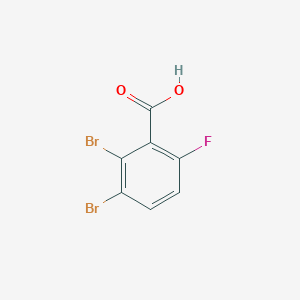



![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1530087.png)
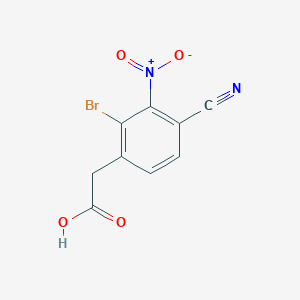
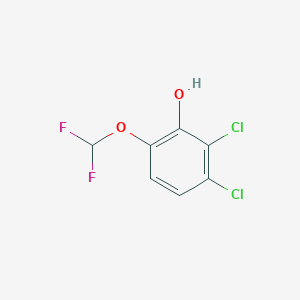

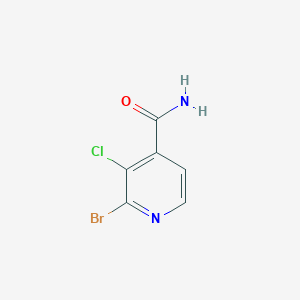

![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)


